![molecular formula C8H14N4O B2457058 1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide CAS No. 2279124-60-4](/img/structure/B2457058.png)
1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide, also known as IPTG, is a synthetic compound used in scientific research as an inducer for gene expression. IPTG is a colorless, crystalline powder that is soluble in water and commonly used in molecular biology experiments.
Scientific Research Applications
- Significance : DAO plays a crucial role in regulating neurotransmitter levels, making this inhibition relevant for neurobiology and psychiatric research .
- Application : It could be valuable in pain management research, especially related to chronic pain conditions .
- Biomedical Research : Understanding its biological effects can lead to drug discovery and development .
D-Amino Acid Oxidase (DAO) Inhibition
Formalin-Induced Tonic Pain Prevention
Organic Synthesis Precursor
Diverse Chemical Reactions
Biological Activity Modulation
Pharmacological Studies
Mechanism of Action
Target of Action
The primary targets of 1-Isopropyl-5-methyl-1H-pyrazole-3-carbohydrazide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . Pyrazole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target . The presence of different substituents on the pyrazole ring can significantly influence the compound’s reactivity .
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-6(3)4-7(11-12)8(13)10-9/h4-5H,9H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUAKXVMSDHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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